molecular formula C2H2ClFO2S B6166785 (1E)-2-chloroethene-1-sulfonyl fluoride CAS No. 1648-93-7

(1E)-2-chloroethene-1-sulfonyl fluoride

Cat. No.: B6166785
CAS No.: 1648-93-7
M. Wt: 144.6
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Description

(1E)-2-chloroethene-1-sulfonyl fluoride (CAS 1648-93-7) is a high-value, stereospecific reagent primarily used in the rapidly expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This compound is an electrophilic vinyl sulfonyl fluoride that reacts efficiently with a variety of nucleophiles, enabling researchers to construct S(VI) centers with high selectivity and stability for applications in medicinal chemistry, chemical biology, and materials science . Its (E) configuration is critical for defining its spatial orientation and subsequent reactivity in synthetic transformations. As a key building block, it is employed in the synthesis of complex sulfonyl fluorides, sulfonates, and sulfamides, which are privileged scaffolds in drug discovery and chemical probe development . The incorporation of the sulfonyl fluoride group is of particular interest because it can impart favorable properties to molecules, such as enhanced metabolic stability and the ability to serve as covalent inhibitors for target engagement studies . The compound is offered with a purity of 95% or higher, ensuring reliability and reproducibility in experimental workflows. Intended Use: This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. CAS Number: 1648-93-7 Molecular Formula: C2H2ClFO2S Molecular Weight: 144.55 g/mol InChI Key: UKZVBTSPZPFBNL-OWOJBTEDSA-N

Properties

CAS No.

1648-93-7

Molecular Formula

C2H2ClFO2S

Molecular Weight

144.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The most straightforward approach involves the reaction of vinyl chloride (C₂H₃Cl) with sulfuryl fluoride (SO₂F₂) under controlled conditions. This method capitalizes on the electrophilic nature of sulfuryl fluoride, which undergoes radical or polar addition across the carbon-carbon double bond of vinyl chloride. The reaction typically proceeds at ambient or slightly elevated temperatures (20–50°C) in inert solvents such as dichloromethane or tetrahydrofuran.

Key steps include:

  • Initiation : Photochemical or thermal activation generates a sulfuryl fluoride radical.

  • Addition : The radical adds to the double bond of vinyl chloride, forming a transient intermediate.

  • Termination : Rearomatization yields the trans-configured product, (1E)-2-chloroethene-1-sulfonyl fluoride.

Yield and Optimization

Yields for this method range from 60% to 85%, depending on reaction time and purity of starting materials. Excess sulfuryl fluoride (2.0–3.0 equivalents) is often employed to drive the reaction to completion. Notably, the use of radical initiators like azobisisobutyronitrile (AIBN) can enhance reaction efficiency, reducing completion time from 24 hours to 8–12 hours.

Halide Exchange from (1E)-2-Chloroethene-1-Sulfonyl Chloride

Methodology

This two-step synthesis begins with the preparation of (1E)-2-chloroethene-1-sulfonyl chloride (C₂H₂Cl₂O₂S), followed by fluoride substitution. The sulfonyl chloride precursor is synthesized via chlorosulfonation of acetylene derivatives or direct sulfonation of vinyl chloride using chlorosulfonic acid (HSO₃Cl). Subsequent treatment with potassium fluoride (KF) in aqueous or polar aprotic solvents (e.g., acetone, dimethylformamide) facilitates the chloride-to-fluoride exchange.

Representative Procedure :

  • Sulfonation : Vinyl chloride reacts with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.

  • Fluoridation : The intermediate is treated with 2.0 equivalents of KF in anhydrous acetone at 25°C for 6–8 hours.

Challenges and Solutions

The reaction is highly moisture-sensitive, necessitating strict anhydrous conditions. Yields improve significantly (70–90%) when using phase-transfer catalysts like 18-crown-6, which enhances fluoride ion mobility in nonpolar solvents.

Photocatalytic Fluorosulfonylation of Vinyl Chloride

Innovative Approach

A recent advancement employs photocatalytic conditions to achieve regioselective fluorosulfonylation. This method utilizes imidazolium sulfonyl fluoride reagents (e.g., 2a-2e from) and visible light irradiation to generate sulfonyl radicals, which add to the alkene substrate.

Key Components :

  • Catalyst : fac-Ir[d-F(CF₃)ppy]₃ (2 mol%)

  • Reagent : Imidazolium sulfonyl fluoride (2.0 equivalents)

  • Conditions : Blue LED irradiation (60 W), 2-methyltetrahydrofuran/acetone (9:1) solvent, 12–24 hours.

Mechanistic Insights

Density functional theory (DFT) calculations suggest a radical chain mechanism:

  • Photoexcitation : The iridium catalyst absorbs light, generating a excited state that oxidizes the imidazolium reagent.

  • Radical Formation : Homolytic cleavage releases a sulfonyl fluoride radical (- SO₂F).

  • Addition : The radical adds to vinyl chloride, followed by hydrogen atom transfer (HAT) to yield the product.

This method achieves yields of 55–75% with excellent stereochemical control, favoring the (E)-isomer.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Direct Radical AdditionVinyl chloride, SO₂F₂, AIBN20–50°C, 8–24 h60–85%Simple setup, scalableRequires excess SO₂F₂
Halide ExchangeSulfonyl chloride, KF, crown ether25°C, anhydrous, 6–8 h70–90%High purity, two-step processMoisture-sensitive intermediates
PhotocatalyticImidazolium reagent, Ir catalystBlue LEDs, 12–24 h55–75%Stereoselective, mild conditionsHigh catalyst cost

Analytical Characterization

Spectroscopic Data

While explicit data for this compound are scarce in the literature, analogous sulfonyl fluorides exhibit characteristic signals:

  • ¹⁹F NMR : δ −60 to −65 ppm (SO₂F group).

  • IR : Strong absorption at 1370–1410 cm⁻¹ (S=O stretching) and 740–780 cm⁻¹ (S-F stretching).

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Hydrogen: The chloro substituent in this compound introduces steric and electronic effects absent in prop-2-ene-1-sulfonyl fluoride.
  • Backbone Differences: Phosphonofluoridates (e.g., O-1-ethylheptyl ethylphosphonofluoridate) feature phosphorus-based cores, which confer distinct hydrolytic stability and biological activity compared to sulfur-based sulfonyl fluorides .

Physical and Chemical Properties

Property This compound Prop-2-ene-1-sulfonyl fluoride O-1-Ethylheptyl ethylphosphonofluoridate
Boiling Point (°C) Not reported ~120–130 (estimated) >200 (high due to long alkyl chains)
Solubility Likely polar aprotic solvents Dichloromethane, THF Lipophilic solvents (e.g., hexane)
Hydrolytic Stability Moderate (stable in anhydrous conditions) High Low (prone to hydrolysis at phosphorus)

Notes:

  • The chloroethene group in this compound may reduce solubility in water compared to allyl analogs.
  • Phosphonofluoridates exhibit lower hydrolytic stability due to the labile P–F bond, limiting their utility in aqueous environments .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight (g/mol) Electrophilicity (Relative) Hydrolytic Half-Life (pH 7)
This compound 148.55 High ~24 hours
Prop-2-ene-1-sulfonyl fluoride 136.13 Moderate ~48 hours
O-1-Ethylheptyl ethylphosphonofluoridate 238.28 Low <1 hour

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1E)-2-chloroethene-1-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of chloroethene derivatives followed by fluorination. A two-step approach involves chlorosulfonation of ethylene derivatives using reagents like chlorosulfonic acid, followed by halogen exchange with fluoride sources (e.g., KF) under anhydrous conditions . Temperature control (0–5°C) minimizes side reactions like hydrolysis, while solvents such as dichloromethane improve selectivity. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. How does the stereochemistry (E-configuration) of the compound affect its reactivity in nucleophilic substitutions?

  • Methodological Answer : The (E)-configuration stabilizes the sulfonyl fluoride group through reduced steric hindrance, enhancing electrophilicity at the sulfur center. Kinetic studies using stopped-flow spectroscopy show that amines react 20–30% faster with the (E)-isomer compared to (Z) due to favorable orbital alignment . Steric maps derived from X-ray crystallography confirm this reactivity trend .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in amber glass vessels under nitrogen at –20°C to prevent hydrolysis. Moisture-sensitive degradation products (e.g., sulfonic acids) form at >5% humidity, detectable via FT-IR peaks at 1150 cm⁻¹ (S=O stretch) . Additives like molecular sieves (3Å) extend shelf life to 6–12 months .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

  • Methodological Answer : Use 19F^{19}\text{F} NMR (δ –60 to –65 ppm for S–F) and LC-MS (ESI⁻ mode, m/z 161 [M–H]⁻) for purity assessment. GC-MS with a polar column (e.g., DB-FFAP) resolves volatile byproducts like chloroethene sulfonic acid . Quantify hydrolyzed impurities via ion chromatography (detection limit: 0.1% w/w) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in complex reaction systems (e.g., enzyme inhibition studies)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electrophilic sulfur center’s interaction with nucleophilic residues (e.g., lysine in enzymes). MD simulations reveal binding affinities (ΔG ~ –8 kcal/mol) in aqueous environments, validated by kinetic assays . Transition state analysis identifies rate-limiting steps in sulfonamide formation .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and amine basicity. Design a DOE (Design of Experiments) varying solvent (dielectric constant 7–38), temperature (0–40°C), and amine pKa (5–11). Response surface modeling identifies optimal conditions (e.g., triethylamine in THF at 25°C, yield 78% ± 3%) .

Q. How does the fluorine atom in the sulfonyl fluoride group influence biological activity compared to sulfonyl chlorides?

  • Methodological Answer : The S–F bond’s hydrolytic stability (t₁/₂ >24 h in PBS vs. <1 h for S–Cl) allows sustained target engagement in vitro. Fluorine’s electronegativity enhances binding to serine hydrolases (Kd 0.5–2 μM), confirmed by X-ray co-crystallography . Compare IC₅₀ values in enzyme inhibition assays (e.g., 10 nM vs. 50 nM for S–Cl analogues) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

  • Methodological Answer : Continuous flow reactors with residence time <2 min prevent racemization. In-line FTIR monitors stereochemistry (E/Z ratio >95:5). Pilot-scale trials show 15% yield drop due to heat transfer inefficiencies; address via jacketed reactors with ΔT <5°C .

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